molecular formula C15H14Cl2N4O B10970575 (3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10970575
M. Wt: 337.2 g/mol
InChI Key: OEXBSVOICZAERN-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a dichlorophenyl group, a pyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(pyrimidin-2-yl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-(pyrimidin-2-yl)piperazin-1-yl]methanone
  • (4-(4-(3-Chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)(pyridin-3-yl)methanone

Uniqueness

(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and pyrimidinyl groups allows for diverse reactivity and potential interactions with various biological targets .

Properties

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H14Cl2N4O/c16-12-3-2-11(10-13(12)17)14(22)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9H2

InChI Key

OEXBSVOICZAERN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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